Pyrogallol-2-O-glucuronide
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Overview
Description
Pyrogallol-2-O-glucuronide: is a conjugate of pyrogallol and glucuronic acid. It is formed by linking glucuronic acid to pyrogallol via a glycosidic bond. This compound is a type of glucuronide, which are substances produced by linking glucuronic acid to another substance. This compound is known for its antioxidant properties and is found in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-glucuronide typically involves the glucuronidation of pyrogallol. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to pyrogallol. The reaction conditions often include an appropriate buffer system to maintain the pH and temperature suitable for enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve glucuronidation. These methods are preferred due to their efficiency and eco-friendliness compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrogallol-2-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride under mild conditions.
Substitution: Substitution reactions can occur with nucleophiles, where the glucuronic acid moiety can be replaced by other functional groups.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, pyrogallol-2-O-glucuronide is used as a model compound to study glucuronidation processes and the behavior of glucuronides under different chemical conditions .
Biology: Biologically, this compound is studied for its role in metabolic pathways and its antioxidant properties. It is also used to investigate the detoxification processes in living organisms .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties. It is also studied for its role in drug metabolism and excretion .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
Pyrogallol-2-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. The compound also modulates the activity of certain signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Scutellarein-7-O-glucuronide: Another glucuronide with antioxidant properties, but with different molecular targets and pathways.
Baicalin: A glucuronide of baicalein, known for its anti-inflammatory and antioxidant effects.
Quercetin-3-O-β-D-glucuronide: A glucuronide of quercetin, widely studied for its antioxidant and anti-inflammatory properties.
Uniqueness: Pyrogallol-2-O-glucuronide is unique due to its specific structure and the particular pathways it influences. Its dual role in both scavenging reactive oxygen species and modulating inflammatory pathways sets it apart from other similar compounds .
Properties
CAS No. |
1391848-79-5 |
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Molecular Formula |
C12H14O9 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2,6-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O9/c13-4-2-1-3-5(14)9(4)20-12-8(17)6(15)7(16)10(21-12)11(18)19/h1-3,6-8,10,12-17H,(H,18,19)/t6-,7-,8+,10-,12+/m0/s1 |
InChI Key |
SOHXEAWMMVSJFL-COGRHJPHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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